7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.: 477232-21-6
Cat. No.: VC4457688
Molecular Formula: C24H16BrFN4
Molecular Weight: 459.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477232-21-6 |
|---|---|
| Molecular Formula | C24H16BrFN4 |
| Molecular Weight | 459.322 |
| IUPAC Name | 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C24H16BrFN4/c25-17-9-11-20(12-10-17)30-14-21(16-5-2-1-3-6-16)22-23(27-15-28-24(22)30)29-19-8-4-7-18(26)13-19/h1-15H,(H,27,28,29) |
| Standard InChI Key | OMIOKDUTLRBFQL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C<sub>24</sub>H<sub>16</sub>BrFN<sub>4</sub>, with a molar mass of 459.32 g/mol. The core structure consists of a pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system merging pyrrole and pyrimidine rings. Key substituents include:
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A 4-bromophenyl group at position 7, introducing halogen-mediated electronic effects.
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A 3-fluorophenylamine moiety at position 4, enhancing hydrogen-bonding potential.
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A phenyl group at position 5, contributing to hydrophobic interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Density | 1.32 ± 0.06 g/cm³ (predicted) | |
| Solubility | Slightly soluble in aqueous acid, methanol, water (heated) | |
| pKa | 13.36 ± 0.50 (predicted) |
The bromine atom at the para position of the phenyl ring enhances electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets. The fluorine atom on the aniline group may improve metabolic stability and membrane permeability, as seen in related fluorinated pharmaceuticals .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols, as illustrated by analogous compounds:
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Core Formation: Condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted amines under acid catalysis.
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Substitution Reactions: Sequential Suzuki-Miyaura couplings or Ullmann reactions to introduce aryl groups at positions 5 and 7.
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) to isolate the target compound.
For the title compound, a plausible route involves:
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Reacting 4-chloro-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine with 3-fluoroaniline in the presence of a palladium catalyst to facilitate Buchwald-Hartwig amination.
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution at the N-4 position without side reactions at other nitrogen sites.
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Halogen Compatibility: Managing the reactivity of the bromophenyl group during cross-coupling steps .
Biological Activities and Mechanistic Insights
Putative Mechanism of Action
The compound’s bromophenyl and fluorophenyl groups may facilitate:
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Hydrophobic Binding: Interaction with kinase ATP-binding pockets.
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Halogen Bonding: Bromine-mediated stabilization of target complexes.
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Allosteric Modulation: Fluorine-induced conformational changes in enzymatic active sites.
Challenges and Limitations
Solubility and Bioavailability
The compound’s limited aqueous solubility (as inferred from analogs) may hinder oral bioavailability. Strategies to address this include:
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Prodrug Design: Introducing ionizable groups (e.g., phosphates) for enhanced dissolution.
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Nanoparticle Formulations: Lipid-based carriers to improve systemic delivery.
Synthetic Complexity
Future Research Directions
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Target Identification: High-throughput screening against kinase panels to elucidate primary targets.
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ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.
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Structural Optimization: Exploring substituent effects at positions 5 and 7 to balance potency and solubility.
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